molecular formula C12H16N2O2 B7512488 N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide

N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide

Cat. No. B7512488
M. Wt: 220.27 g/mol
InChI Key: QEKASTLNYYYEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide, also known as DMF, is a chemical compound that is widely used in scientific research due to its unique properties. DMF is a white crystalline solid that is soluble in water and organic solvents. It is commonly used as a solvent, reagent, and intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide is not fully understood. However, it is believed that this compound acts as a nucleophile and forms covalent bonds with electrophilic species. This property makes this compound a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide has several advantages for use in lab experiments. It is a highly versatile solvent that can dissolve a wide range of compounds. It is also relatively non-toxic and has a low boiling point, making it easy to remove from reaction mixtures. However, this compound can be expensive and may not be suitable for use with certain compounds.

Future Directions

There are several future directions for research involving N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide. One potential area of research is the development of new synthetic methods that utilize this compound as a reagent. Another potential area of research is the investigation of the anti-inflammatory and immunomodulatory effects of this compound. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases.

Synthesis Methods

N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide can be synthesized by the reaction of N,N-dimethylformamide with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction produces this compound as the main product along with some by-products.

Scientific Research Applications

N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide is widely used in scientific research due to its unique properties. It is commonly used as a solvent for the dissolution of a wide range of compounds, including proteins, peptides, and nucleic acids. This compound is also used as a reagent in organic synthesis, particularly in the synthesis of peptides and amino acids.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-5-4-6-10(7-9)12(16)13-8-11(15)14(2)3/h4-7H,8H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKASTLNYYYEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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